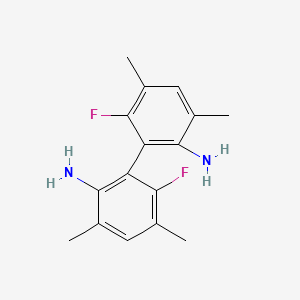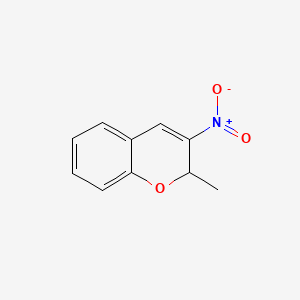
2-Methyl-3-nitro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-2H-1-benzopyran is a derivative of benzopyran, a fundamental organic compound characterized by a benzene ring fused with a pyran ring. This compound is notable for its versatility and potential for various chemical transformations due to the presence of methyl and nitro substituents .
Méthodes De Préparation
The synthesis of 2-Methyl-3-nitro-2H-1-benzopyran can be achieved through several well-established methods. Two primary pathways include the Fries rearrangement and Pechmann condensation . These methods leverage base or acid-catalyzed reactions to form the unique benzopyran core. Industrial production methods often involve Friedel–Crafts acylation, aldol condensation, methoxylation, and reduction .
Analyse Des Réactions Chimiques
2-Methyl-3-nitro-2H-1-benzopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under both nucleophilic and electrophilic conditions, depending on the substituents and reaction environment.
The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-3-nitro-2H-1-benzopyran has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in organic synthesis pathways . In biology and medicine, derivatives of benzopyran, including this compound, are studied for their potential therapeutic properties, such as anti-cancer and anti-HIV activities . Additionally, these compounds are used in the development of photochromic devices, optical switches, and sensor protectors .
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitro-2H-1-benzopyran involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group facilitates reductive cleavage, often requiring NADH as an electron donor . This interaction can lead to various biological effects, depending on the specific molecular targets involved.
Comparaison Avec Des Composés Similaires
2-Methyl-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as flavones and coumarins . These compounds share a similar benzopyran scaffold but differ in their substituents and structural modifications. For instance, flavones have an additional benzene ring fused at the 2- and 3-positions, while coumarins feature a second benzene ring fused at the 1- and 2-positions . These structural differences significantly affect their chemical behavior and biological properties.
Similar Compounds
- Flavones
- Coumarins
- 2H-1-benzopyran-2-one
- 3-Methyl-2H-1-benzopyran-2-one
This compound stands out due to its unique combination of methyl and nitro groups, which enhance its reactivity and potential for further chemical transformations .
Propriétés
Numéro CAS |
40345-75-3 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3 |
Clé InChI |
OVCYGDUUGRVRON-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=CC=CC=C2O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


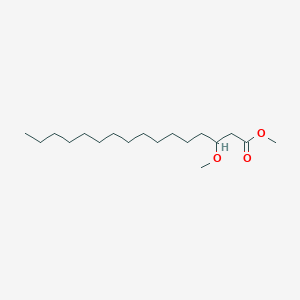
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)

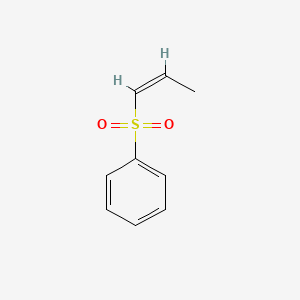
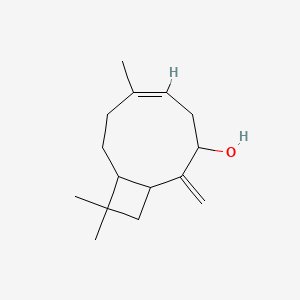

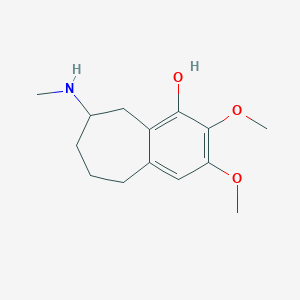
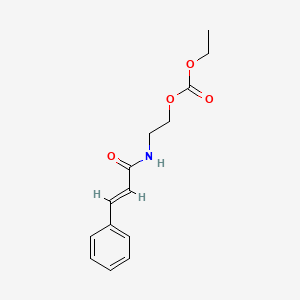
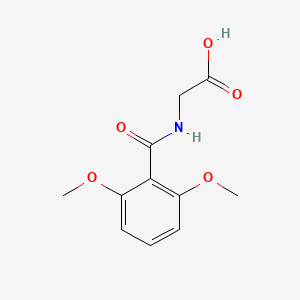
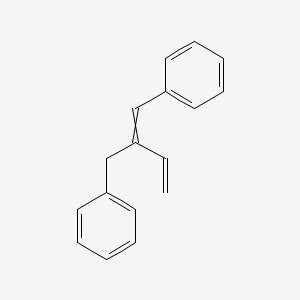
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
